molecular formula C17H19N3 B1309753 4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine CAS No. 556777-74-3

4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine

Cat. No.: B1309753
CAS No.: 556777-74-3
M. Wt: 265.35 g/mol
InChI Key: HJDJYXLTFIMZCX-UHFFFAOYSA-N
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Description

4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine is a useful research compound. Its molecular formula is C17H19N3 and its molecular weight is 265.35 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could impact multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

Indole derivatives are generally known for their broad-spectrum biological activities , suggesting that they may have favorable pharmacokinetic properties that contribute to their bioavailability.

Result of Action

Given the diverse biological activities associated with indole derivatives , it is likely that this compound could have a wide range of effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. . This enzyme is involved in the production of pro-inflammatory cytokines in macrophages, and this compound has been shown to inhibit its activity, thereby reducing inflammation. Additionally, this compound has been found to bind with high affinity to multiple receptors, which may contribute to its diverse biological activities .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis, primarily through the modulation of cell signaling pathways such as the MAPK/ERK pathway . Furthermore, this compound influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. In normal cells, it has been shown to enhance cellular metabolism and improve mitochondrial function, which may contribute to its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of COT kinase, which leads to a decrease in the production of pro-inflammatory cytokines . This compound also binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that result in changes in gene expression and cellular function. Additionally, this compound has been found to interact with DNA, leading to the activation or repression of various genes involved in cell growth and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, the compound exhibits strong inhibitory effects on enzyme activity and cell proliferation. Over extended periods, its stability and efficacy may decrease due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to adaptive cellular responses, such as the upregulation of drug efflux pumps, which may reduce its effectiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert anti-inflammatory and anticancer effects without significant toxicity . At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level result in a sharp increase in toxicity, highlighting the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or may be further processed into inactive forms. The compound also affects metabolic flux by modulating the activity of key enzymes involved in cellular metabolism, such as those in the glycolytic and oxidative phosphorylation pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, it has been shown to bind to albumin in the bloodstream, which facilitates its distribution to various tissues . The compound’s localization and accumulation within cells are influenced by its interactions with intracellular transport proteins, which direct it to specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Targeting signals and post-translational modifications, such as phosphorylation, may direct the compound to specific organelles, such as mitochondria, where it can influence cellular metabolism and apoptosis .

Properties

IUPAC Name

4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c18-10-4-3-8-15-14-7-1-2-9-16(14)20-17(15)13-6-5-11-19-12-13/h1-2,5-7,9,11-12,20H,3-4,8,10,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDJYXLTFIMZCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CN=CC=C3)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407688
Record name 4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556777-74-3
Record name 2-(3-Pyridinyl)-1H-indole-3-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=556777-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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